Sudan I

Description

C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992)

Sudan I is a monoazo compound. It has a role as a dye. It is functionally related to a 2-naphthol.

Structure

3D Structure

Properties

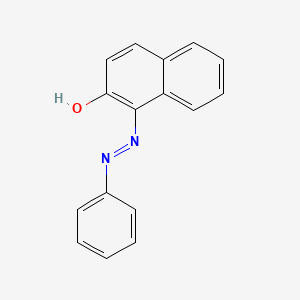

IUPAC Name |

1-phenyldiazenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021135, DTXSID50873448, DTXSID90873447 | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB] | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sudan I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992) | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.18 (NTP, 1992) - Less dense than water; will float | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sudan I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL) | |

CAS No. |

842-07-9, 71351-99-0, 40339-35-3 | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(Phenylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sudan I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylazo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I7IBB68J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

268 to 271 °F (NTP, 1992), 134 °C | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylazo-2-Naphthol (Sudan I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-phenylazo-2-naphthol, an azo dye commonly known as Sudan I. The synthesis is a classic example of electrophilic aromatic substitution, involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic compound. This document details the underlying chemical principles, experimental protocols, and key characterization data for the resulting dye.

Core Reaction Principles

The synthesis of 1-phenylazo-2-naphthol is achieved through two fundamental reactions in organic chemistry:

-

Diazotization: This reaction converts a primary aromatic amine, in this case, aniline, into a diazonium salt.[1][2] The process involves treating aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[3][4] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5][6] The resulting benzenediazonium ion is a weak electrophile.[7]

-

Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component.[8][9] For the synthesis of this compound, 2-naphthol (beta-naphthol) serves as the coupling agent.[10] The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated naphthol ring, typically at the 1-position, to form the characteristic azo (-N=N-) linkage that defines this class of dyes.[7][11] This step is generally carried out in a slightly alkaline solution to activate the 2-naphthol by converting it to the more reactive naphthoxide ion.[10][12]

Quantitative Data Summary

The following tables summarize the properties of the reactants and the key characteristics of the synthesized product, 1-phenylazo-2-naphthol.

Table 1: Properties of Key Reactants

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Aniline | C₆H₅NH₂ | 93.13 | Yellowish liquid, b.p. 184 °C[13] |

| Sodium Nitrite | NaNO₂ | 69.00 | Solid |

| Hydrochloric Acid | HCl | 36.46 | Concentrated aqueous solution |

| 2-Naphthol | C₁₀H₈O | 144.17 | Solid, m.p. 121-123 °C[13] |

| Sodium Hydroxide | NaOH | 40.00 | Solid |

Table 2: Physicochemical Properties of 1-Phenylazo-2-naphthol (this compound)

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂N₂O | [14] |

| Molar Mass | 248.28 g/mol | [14] |

| Appearance | Orange to red or brown powder | [14] |

| Melting Point | 131-133 °C | [14] |

| UV-Vis λmax (in Ethanol) | 481 nm | [15] |

| Molar Extinction Coefficient (ε) | 14,500 M⁻¹cm⁻¹ at 481 nm | [15] |

| Water Solubility | 0.5 g/L (30 °C) | [14] |

Detailed Experimental Protocols

The synthesis of 1-phenylazo-2-naphthol is presented in two main stages, followed by product isolation.

Protocol 1: Diazotization of Aniline to Form Benzenediazonium Chloride

-

In a conical flask, dissolve 5 g of aniline in a mixture of 16 mL of concentrated hydrochloric acid and 16 mL of distilled water.[13] Stir to ensure the formation of aniline hydrochloride.

-

Cool this solution to 0-5 °C in an ice-water bath.[2] It is critical to maintain this low temperature throughout the procedure to ensure the stability of the diazonium salt.[5]

-

In a separate beaker, prepare a solution by dissolving 4 g of sodium nitrite (NaNO₂) in 20 mL of water and cool it in the ice bath.[13]

-

Slowly add the cold sodium nitrite solution dropwise to the cooled aniline hydrochloride solution with continuous and vigorous stirring.[3][13] The temperature must be kept below 5 °C during this addition.

-

The formation of the benzenediazonium chloride solution is complete after the addition. Keep this solution in the ice bath for immediate use in the next step.[9]

Protocol 2: Azo Coupling with 2-Naphthol

-

In a separate beaker, prepare the coupling solution by dissolving 7.8 g of 2-naphthol in 45 mL of a 10% sodium hydroxide (NaOH) solution.[13] Stir until the 2-naphthol is completely dissolved.

-

Cool this alkaline 2-naphthol solution to approximately 5 °C in an ice bath.[13]

-

While maintaining the low temperature and stirring continuously, slowly add the previously prepared cold benzenediazonium chloride solution to the 2-naphthol solution.[13][16]

-

Upon mixing, a brightly colored precipitate of 1-phenylazo-2-naphthol will form immediately, typically appearing as reddish-orange crystals.[10][13]

-

Continue to stir the mixture in the ice bath for an additional 10-30 minutes to ensure the reaction goes to completion.[16][17]

Protocol 3: Isolation and Purification of the Product

-

Collect the crude 1-phenylazo-2-naphthol precipitate by suction filtration using a Büchner funnel.[16]

-

Wash the collected solid with a small amount of cold water to remove any unreacted salts and other water-soluble impurities.[16]

-

Air-dry the product.[13]

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.[17]

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of this compound.

References

- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 2. How aniline is converted into diazonium salt | Filo [askfilo.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. brainly.in [brainly.in]

- 7. benchchem.com [benchchem.com]

- 8. fsw.cc [fsw.cc]

- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 842-07-9 [chemicalbook.com]

- 15. PhotochemCAD | this compound [photochemcad.com]

- 16. cuhk.edu.hk [cuhk.edu.hk]

- 17. sphinxsai.com [sphinxsai.com]

Sudan I: A Deep Dive into its Carcinogenic and Genotoxic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I, a synthetic azo dye, has been a subject of significant toxicological concern due to its classification as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "not classifiable as to its carcinogenicity to humans" but with evidence of carcinogenicity in experimental animals.[1][2] It has been shown to induce liver and urinary bladder tumors in rodents.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's carcinogenicity and genotoxicity, focusing on its metabolic activation, DNA adduct formation, and the induction of oxidative stress. The information is tailored for researchers, scientists, and drug development professionals to provide a comprehensive understanding of its toxicological profile.

Metabolic Activation: The Genesis of Genotoxicity

The carcinogenicity of this compound is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophilic species. This bioactivation is primarily carried out by two main enzyme systems: cytochrome P450 (CYP) enzymes in the liver and peroxidases, particularly in extrahepatic tissues like the urinary bladder.[1][3]

Cytochrome P450-Mediated Activation:

In the liver, the primary site of this compound metabolism, CYP enzymes, predominantly CYP1A1 and to a lesser extent CYP3A4 , play a crucial role.[1][4] These enzymes catalyze the oxidative metabolism of this compound. One of the key activation pathways involves the enzymatic splitting of the azo bond, leading to the formation of a highly reactive benzenediazonium ion (BDI) .[1][3] This BDI is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, including DNA.[1][3]

Furthermore, CYP-mediated oxidation can also lead to the formation of C-hydroxylated metabolites, which are generally considered detoxification products. However, some of these metabolites can undergo further activation.[1]

Peroxidase-Mediated Activation:

In tissues with low CYP activity, such as the urinary bladder, peroxidases play a more significant role in the metabolic activation of this compound.[1][3] Peroxidases catalyze the one-electron oxidation of this compound, generating a This compound radical intermediate.[1] This radical species is also highly reactive and can directly interact with DNA or undergo further reactions to form other reactive intermediates.[1]

Genotoxicity Mechanisms: The Assault on the Genome

The reactive metabolites generated through the metabolic activation of this compound can induce genotoxicity through several interconnected mechanisms:

DNA Adduct Formation

The electrophilic benzenediazonium ion (BDI) and this compound radicals can covalently bind to DNA, forming DNA adducts . These adducts disrupt the normal structure and function of DNA, leading to mutations during DNA replication and transcription if not repaired.

The major DNA adduct formed by the reaction of BDI with DNA is 8-(phenylazo)guanine .[1] This adduct has been identified both in vitro and in the liver DNA of rats exposed to this compound.[1] Peroxidase-mediated activation also leads to the formation of DNA adducts, with deoxyguanosine being the primary target, followed by deoxyadenosine.[1] The exact structures of all peroxidase-derived adducts are still under investigation.[1]

Oxidative Stress and DNA Damage

This compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells.[5][6] This is particularly evident at higher concentrations of this compound.[5] ROS, such as superoxide anions and hydroxyl radicals, can damage cellular components, including DNA.

One of the most significant types of oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) , a marker of oxidative DNA damage.[5][6] Increased levels of 8-OHdG have been observed in HepG2 cells treated with this compound, indicating that oxidative stress is a key contributor to its genotoxicity.[5][6] This oxidative damage can lead to single- and double-strand DNA breaks.[5]

Signaling Pathways Involved in this compound Genotoxicity

The genotoxic effects of this compound trigger a cascade of cellular signaling pathways.

Quantitative Data on this compound Genotoxicity

The genotoxic effects of this compound are dose-dependent. The following tables summarize quantitative data from key studies.

Table 1: In Vitro Genotoxicity of this compound in HepG2 Cells

| Concentration (µM) | Comet Assay (DNA Migration) | Micronucleus Frequency | ROS Production | 8-OHdG Levels |

| 25 | Increased | Increased | - | - |

| 50 | Increased | Increased | - | Increased |

| 100 | Increased | Increased | Significantly Increased | Increased |

| Source:[5][6] | ||||

| Note: "-" indicates data not specified at that concentration in the cited source. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of this compound's genotoxicity are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7] A modified protocol is often used for azo dyes to facilitate their reductive cleavage.[8]

Protocol:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight in nutrient broth.

-

Metabolic Activation: A liver homogenate fraction (S9 mix) is prepared, often from Aroclor 1254-induced rats, to provide metabolic enzymes. For azo dyes, the S9 mix is typically supplemented with flavin mononucleotide (FMN) to enhance azo-reductase activity.[8]

-

Exposure: The bacterial culture, this compound (at various concentrations), and the S9 mix are combined in a test tube. A control group without this compound is also prepared.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.[8]

-

Plating: The mixture is then added to molten top agar containing a trace amount of histidine and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11] The alkaline version of the assay detects both single- and double-strand breaks.

Protocol:

-

Cell Preparation: Human hepatoma (HepG2) cells are cultured and treated with various concentrations of this compound for a specified duration.[5]

-

Slide Preparation: The treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.[9]

-

Alkaline Unwinding: The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[9][11]

-

Electrophoresis: Electrophoresis is carried out in the same alkaline buffer, causing the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."[9][11]

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: The "comets" are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[12][13]

Protocol:

-

Cell Culture and Treatment: HepG2 cells are cultured and exposed to different concentrations of this compound.[12]

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[13]

-

Harvesting and Fixation: The cells are harvested, treated with a hypotonic solution, and then fixed.

-

Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the control indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Conclusion

The carcinogenicity and genotoxicity of this compound are complex processes initiated by its metabolic activation into reactive species. The formation of DNA adducts and the induction of oxidative stress are the primary mechanisms through which these reactive metabolites cause DNA damage, leading to mutations and potentially cancer. Understanding these core mechanisms is crucial for assessing the risks associated with exposure to this compound and for the development of strategies to mitigate its harmful effects. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the fields of toxicology and drug development.

References

- 1. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (this compound) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces genotoxic effects and oxidative DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 8. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 11. academic.oup.com [academic.oup.com]

- 12. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Metabolism and Breakdown Products of Sudan I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I, a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), has been a subject of significant toxicological research due to its potential genotoxicity and carcinogenicity. Understanding the in vivo metabolism of this compound is crucial for assessing its risk to human health and for developing strategies to mitigate its harmful effects. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, its breakdown products, and the experimental methodologies used to study these processes.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a complex process involving two primary pathways: oxidative metabolism, primarily C-hydroxylation, and reductive cleavage of the azo bond. These transformations are catalyzed by various enzymes, leading to the formation of a range of metabolites, some of which are reactive and contribute to the compound's toxicity.

Oxidative Metabolism (C-Hydroxylation)

The oxidative metabolism of this compound is predominantly carried out by Cytochrome P450 (CYP) enzymes, with CYP1A1 being the most efficient, and CYP3A4 also playing a role.[1] This pathway leads to the formation of hydroxylated metabolites, which are generally considered detoxification products.[2][3] The major C-hydroxylated metabolites are:

These hydroxylated derivatives are more water-soluble than the parent compound and are readily excreted in urine, often as glucuronide conjugates.[2]

Reductive Metabolism (Azo-Bond Cleavage)

The reductive cleavage of the azo bond in this compound is another significant metabolic pathway. This reaction can be catalyzed by hepatic microsomal azoreductases and intestinal microflora.[4] This pathway breaks the molecule at the azo linkage, yielding two primary aromatic amines:

While this pathway can be considered a detoxification route by breaking down the parent compound, the resulting aromatic amines are themselves of toxicological concern.

Metabolic Activation and Formation of DNA Adducts

A critical aspect of this compound metabolism is its activation to reactive electrophilic species that can bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity. The key reactive intermediate is the benzenediazonium ion (BDI) , which is formed through the enzymatic splitting of the azo group, a reaction also mediated by CYP enzymes.[5] This highly reactive BDI can then form covalent adducts with DNA, primarily with guanine bases. The major DNA adduct identified is 8-(phenylazo)guanine .[5]

Peroxidases, particularly in extrahepatic tissues like the urinary bladder, can also activate this compound and its hydroxylated metabolites, leading to the formation of radical species that can also form DNA adducts.[6]

Metabolic Pathways of this compound

Caption: Metabolic pathways of this compound in vivo.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data related to the analysis of this compound and its metabolites from various studies.

Table 1: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Species | Administration Route | Reference |

| Cmax | 15.6 ± 3.2 µg/L | Rat | Oral | [7][8] |

| Tmax | 4.0 ± 1.2 h | Rat | Oral | [7][8] |

| AUC(0-t) | 128.7 ± 25.4 µg/L*h | Rat | Oral | [7][8] |

| t1/2 | 8.5 ± 2.1 h | Rat | Oral | [7][8] |

Table 2: Analytical Method Performance for this compound

| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

| HPLC-UV | Red Chilli Pepper | 0.02 mg/kg | 0.05 mg/kg | 92-105 | [9] |

| UFLC-MS/MS | Rat Whole Blood | - | 0.2 µg/L | 93.1 - 115.0 | [7][8] |

| HPLC-PDA | Sunset Yellow FCF | - | 0.2 µg/g | 95.5 - 97.9 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of the microsomal fraction from rat liver, which is a primary in vitro system for studying drug metabolism.

Materials:

-

Male Wistar rats

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge and ultracentrifuge

-

Potter-Elvehjem homogenizer with a Teflon pestle

Procedure:

-

Euthanize rats and perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the minced liver using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in the desired buffer (e.g., storage buffer containing glycerol) and store at -80°C until use.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines the incubation of this compound with liver microsomes to study its metabolic conversion.

Materials:

-

Rat liver microsomes

-

This compound stock solution (e.g., in DMSO or methanol)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Quenching solvent (e.g., ice-cold acetonitrile or methanol)

Procedure:

-

Prepare the incubation mixture in a microcentrifuge tube on ice, containing the incubation buffer, liver microsomes (e.g., 0.5-1.0 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the desired final concentration. The final concentration of the organic solvent from the stock solution should be low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold quenching solvent.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis of metabolites by HPLC or LC-MS/MS.

HPLC Analysis of this compound and its Metabolites

This protocol provides a general method for the separation and quantification of this compound and its hydroxylated metabolites.

Materials:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Water (often with a modifier like formic acid or ammonium acetate)

-

Mobile phase B: Acetonitrile or methanol

-

Standards of this compound, 4'-OH-Sudan I, and 6-OH-Sudan I

Procedure:

-

Set up the HPLC system with the C18 column.

-

Prepare the mobile phases and degas them.

-

Set the detector wavelength. For this compound and its hydroxylated metabolites, a wavelength of around 480-510 nm is typically used.[9]

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a known volume of the sample supernatant or standards.

-

Run a gradient or isocratic elution program to separate the compounds. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.

-

Identify the peaks by comparing their retention times with those of the authentic standards.

-

Quantify the metabolites by creating a calibration curve using the standards.

32P-Postlabeling Assay for this compound-DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like this compound.

Materials:

-

DNA sample isolated from tissues of this compound-treated animals or from in vitro incubations

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

-

Nuclease P1 for adduct enrichment (optional)

-

T4 polynucleotide kinase

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

-

TLC developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides by either nuclease P1 treatment (which dephosphorylates normal nucleotides but not most bulky adducts) or by butanol extraction.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.

-

Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and relating it to the total amount of DNA analyzed. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the number of adducts per 107-1010 normal nucleotides.[2][5]

Experimental Workflows

Caption: Workflow for in vitro and in vivo studies of this compound.

Conclusion

The in vivo metabolism of this compound involves a complex interplay of oxidative and reductive pathways, leading to both detoxification products and reactive intermediates that can cause genotoxicity. The primary metabolic routes are C-hydroxylation by CYP enzymes and reductive cleavage of the azo bond. The formation of the benzenediazonium ion and subsequent DNA adducts is a key mechanism underlying the carcinogenicity of this compound. The experimental protocols detailed in this guide provide a framework for researchers to investigate the metabolism and toxicity of this compound and other similar azo compounds. A thorough understanding of these processes is essential for accurate risk assessment and the development of strategies to protect human health.

References

- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 32P-postlabeling analysis of DNA adducts in tissues of rats exposed to coke-oven emissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. 32P-postlabeling analysis of DNA adducts in rat livers after treatment with genotoxic and non-genotoxic 4-aminoazobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thamesrestek.co.uk [thamesrestek.co.uk]

- 7. Simultaneous determination of four Sudan dyes in rat blood by UFLC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of four Sudan dyes in rat blood by UFLC–MS/MS and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of C.I. Solvent Yellow 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Yellow 14, also known by names such as Sudan I and Oil Orange, is a synthetic monoazo dye.[1][2][3] Its lipophilic nature renders it soluble in a variety of nonpolar organic solvents and oils, while it remains insoluble in water.[1][2][4] This property has led to its widespread use as a colorant in products such as waxes, oils, polishes, and plastics.[5][6][7] Chemically, it is identified as 1-(phenylazo)-2-naphthol.[8][9] This guide provides a comprehensive overview of the core physical properties of C.I. Solvent Yellow 14, presenting quantitative data in a structured format and detailing the experimental methodologies for their determination.

Core Physical Properties

A summary of the key physical and chemical properties of C.I. Solvent Yellow 14 is presented below. These values represent a synthesis of data from various sources and may exhibit slight variations depending on the purity of the sample and the analytical method employed.

| Property | Value |

| Chemical Structure | 1-(phenylazo)-2-naphthol |

| Molecular Formula | C₁₆H₁₂N₂O[1][10] |

| Molecular Weight | 248.28 g/mol [1][10] |

| Appearance | Reddish-yellow to orange powder[6][11][12] |

| Melting Point | 131-134 °C (268-273 °F)[1][4][10][12] |

| Boiling Point | > 265 °C (> 509 °F); sublimes[10][13] |

| Water Solubility | < 0.1 mg/mL; practically insoluble[1][4][13] |

| Solubility in Organics | Soluble in ethanol, acetone, benzene, ether, oils, and other hydrocarbon solvents.[1][2][4] |

| Maximum Absorption (λmax) | Approximately 420 nm and 478 nm in certain solvents.[2] |

| CAS Number | 842-07-9[1][11] |

| C.I. Number | 12055[1][11] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of C.I. Solvent Yellow 14.

Melting Point Determination (Capillary Method)

The melting point of C.I. Solvent Yellow 14 can be accurately determined using the capillary tube method with a calibrated melting point apparatus or a Thiele tube.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry C.I. Solvent Yellow 14 is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer immersed in a heating bath (e.g., silicone oil in a Thiele tube).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure substance, this range is typically narrow (0.5-1 °C).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. ej-eng.org [ej-eng.org]

- 4. byjus.com [byjus.com]

- 5. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. skybearstandards.com [skybearstandards.com]

- 11. pennwest.edu [pennwest.edu]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

Unraveling the Photodegradation of Sudan I: A Technical Guide to UV-Induced Transformation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the photodegradation of Sudan I, a synthetic azo dye, under the influence of ultraviolet (UV) light. While extensively studied in the context of photocatalysis and advanced oxidation processes, the direct photolytic pathways of this compound remain a less explored area. This document synthesizes available scientific literature on this compound and analogous azo dyes to provide a comprehensive overview of potential degradation mechanisms, experimental protocols for their investigation, and a summary of relevant quantitative data.

Core Concepts in the Photodegradation of this compound

This compound (1-phenylazo-2-naphthol) is known for its vibrant orange-red color, a property conferred by the conjugated system of aromatic rings linked by an azo group (-N=N-). The interaction of this chromophore with UV radiation is the primary event initiating its degradation. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the azo and hydrazone forms. This equilibrium is influenced by the solvent polarity and pH of the medium and plays a significant role in its photochemical behavior.[1][2][3]

The direct photodegradation of this compound under UV light is generally considered to be a slow process.[4] However, two primary mechanistic pathways are proposed based on studies of similar azo dyes:

-

Hydrazone-Mediated Radical Formation: The hydrazone tautomer of this compound is believed to play a critical role in its photodegradation.[5] Upon absorption of UV radiation, the hydrazone form can generate reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[5] These highly reactive radicals can then attack the dye molecule, leading to the cleavage of the azo bond and the formation of various degradation products.[5]

-

Singlet Oxygen-Mediated Degradation: Studies on 1-phenylazo-2-naphthol dyes suggest that both direct and sensitized photochemical fading can occur through a singlet oxygen (¹O₂) mechanism.[6][7] In this pathway, the excited dye molecule transfers energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen. This singlet oxygen can then react with the this compound molecule, leading to its degradation.

Proposed Photodegradation Pathways of this compound under UV Light

Based on the available evidence for this compound and related azo dyes, the following degradation pathways are proposed:

Pathway 1: Degradation Initiated by the Hydrazone Tautomer

This pathway is initiated by the UV excitation of the hydrazone tautomer of this compound, leading to the formation of hydroxyl radicals, which subsequently degrade the molecule.

Figure 1: Proposed photodegradation pathway of this compound initiated by the hydrazone tautomer.

Pathway 2: Degradation Mediated by Singlet Oxygen

In this pathway, the excited this compound molecule (in either tautomeric form) acts as a photosensitizer, generating singlet oxygen which then attacks and degrades the dye.

Figure 2: Proposed photodegradation pathway of this compound mediated by singlet oxygen.

Potential Photodegradation Products

While definitive studies on the direct UV photolysis products of this compound are scarce, based on the proposed mechanisms and studies of other azo dyes, the following compounds are potential degradation products:

-

Primary Products of Azo Bond Cleavage:

-

Aniline

-

1-amino-2-naphthol

-

-

Products of Radical Attack and Oxidation:

-

Hydroxylated derivatives of aniline and 1-amino-2-naphthol

-

Quinone-like structures from the oxidation of the naphthol ring

-

Nitrophenols

-

Various smaller organic acids and aldehydes resulting from ring opening

-

Quantitative Data on Sudan Dye Degradation

Table 1: Photocatalytic Degradation of Sudan Dyes

| Dye | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

| Sudan Red III | Cu-ZnO | UV | 86.8 | 70 | [4] |

| Sudan Red III | ZnO | UV | 6.7 | 70 | [4] |

Table 2: Degradation of Sudan Red III under UV light alone

| Dye | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

| Sudan Red III | None | UV | 0.13 | 70 | [4] |

Experimental Protocols

This section outlines detailed methodologies for investigating the photodegradation of this compound under UV light.

Experimental Workflow

The general workflow for studying the photodegradation of this compound involves sample preparation, irradiation, and analysis of the degradation products.

Figure 3: General experimental workflow for studying this compound photodegradation.

Direct Photolysis Experiment

Objective: To study the degradation of this compound under direct UV irradiation.

Materials:

-

This compound standard

-

HPLC-grade acetonitrile and water

-

Quartz photoreactor with a magnetic stirrer and temperature control

-

UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm)

-

Syringes and filters (0.22 µm)

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare the working solution by diluting the stock solution with a mixture of acetonitrile and water in a quartz photoreactor to a final concentration of 10-20 mg/L.

-

Turn on the UV lamp and allow it to stabilize.

-

Start the magnetic stirrer to ensure a homogenous solution.

-

At time zero, begin the irradiation of the this compound solution.

-

Withdraw aliquots (e.g., 1 mL) from the reactor at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 minutes).

-

Immediately filter the aliquots through a 0.22 µm filter into amber vials to stop any further photoreaction.

-

Analyze the samples by UPLC-MS/MS or GC-MS.

Identification and Quantification of Photodegradation Products

Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

UPLC-MS/MS Method:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) can be used for quantification of this compound and targeted degradation products. Full scan and product ion scan modes can be used for the identification of unknown products.

GC-MS Method (for volatile and semi-volatile products):

-

Column: A capillary column suitable for semi-polar compounds (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: A suitable temperature gradient to separate the analytes.

-

MS Detection: Electron Ionization (EI) mode. The mass spectra obtained can be compared with libraries (e.g., NIST) for compound identification.

Determination of Photodegradation Quantum Yield

Objective: To determine the efficiency of the photodegradation process.

Methodology: The comparative method using a well-characterized chemical actinometer is commonly employed.[8]

Procedure:

-

Select a chemical actinometer that absorbs light in the same spectral region as this compound (e.g., p-nitroanisole/pyridine for UV-A).

-

Prepare solutions of this compound and the actinometer with similar absorbance at the irradiation wavelength.

-

Irradiate both solutions in parallel under identical experimental conditions (light source, geometry, temperature).

-

Monitor the degradation of both this compound and the actinometer over time using a suitable analytical method (e.g., UPLC).

-

The quantum yield of this compound (Φ_this compound) can be calculated using the following equation:

Φ_this compound = Φ_act * (k_this compound / k_act) * (ε_act / ε_this compound)

where:

-

Φ_act is the known quantum yield of the actinometer.

-

k_this compound and k_act are the first-order degradation rate constants of this compound and the actinometer, respectively.

-

ε_this compound and ε_act are the molar absorption coefficients of this compound and the actinometer at the irradiation wavelength, respectively.

-

Conclusion

The direct photodegradation of this compound under UV light is a complex process that is not yet fully elucidated. The available evidence suggests that the tautomeric equilibrium between the azo and hydrazone forms plays a pivotal role, with the hydrazone form potentially initiating degradation through the generation of hydroxyl radicals. Additionally, a singlet oxygen-mediated pathway may also contribute to the photofading of this compound. Further research is required to definitively identify the primary degradation pathways, characterize the full range of photoproducts, and determine the quantum yield of the direct photolysis process. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are crucial for assessing the environmental fate and potential risks associated with this widely used azo dye.

References

- 1. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. folia.unifr.ch [folia.unifr.ch]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Discovery and Industrial History of Sudan Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, industrial applications, toxicological properties, and regulatory history of Sudan dyes. It includes detailed experimental protocols for their synthesis and detection, quantitative data, and diagrams illustrating key chemical and metabolic pathways.

Discovery and History

Sudan dyes are a class of synthetic organic compounds characterized by an azo group (-N=N-) linking aromatic rings. They are lysochromes, meaning they are fat-soluble, a property that has defined their industrial applications.

The genesis of azo dyes dates back to 1858, when German chemist Peter Griess discovered the diazotization reaction, a process that converts primary aromatic amines into diazonium salts.[1] This breakthrough was foundational for the synthetic dye industry.[1] While the specific individual credited with the first synthesis is not definitively recorded, Sudan I, the archetypal dye of this class, was first synthesized in Germany in the 1890s.[2][3]

The name "Sudan" was apparently first used in Germany in the late 1880s; however, the semantic motivation for the name is not clear and it has no connection to the country of Sudan.[4] Historically, these dyes were valued for their ability to impart vibrant and stable red-orange hues to nonpolar substances.

Industrial Applications

The lipophilic nature of Sudan dyes has made them suitable for coloring a wide range of industrial products. Their primary applications have been in coloring hydrocarbon solvents, oils, fats, waxes, plastics, printing inks, and shoe and floor polishes.[5][6] For instance, as of 1974, the production in the United States was substantial, highlighting their industrial importance at the time.[5] Sudan Orange G is noted for its thermal stability in plastic processing and its ability to create durable, UV-resistant colors in both plastics and textiles.

Beyond industrial coloring, some Sudan dyes have found use in scientific and medical applications. Sudan IV, also known as Scarlet Red, has been used in histology and microbiology laboratories to stain lipids, triglycerides, and lipoproteins in tissue samples.[6] It has also been applied in veterinary and human medicine as an ointment to stimulate wound healing.[6]

Quantitative Data Summary

Quantitative data regarding the production, toxicity, and contamination levels of Sudan dyes are crucial for risk assessment. The following tables summarize key available data.

Table 1: United States Production of Sudan Dyes in 1974

| Dye Name | Production Volume (kg) |

|---|---|

| This compound | 270,000[5] |

| Sudan II | 236,000[5] |

| Sudan III | 70,000[5] |

| Sudan IV | 1,075,000[5] |

Table 2: Acute Oral Toxicity of Selected Sudan Dyes in Rats

| Dye Name | CAS Number | LD50 (Oral, Rat) |

|---|---|---|

| This compound | 842-07-9 | > 10,000 mg/kg[7][8] |

| Sudan IV | 85-83-6 | 3,600 mg/kg[9][10] |

| Sudan Red G | 3176-79-2 | > 5,000 mg/kg[11] |

Table 3: Examples of Reported Sudan Dye Contamination Levels in Food Products (Post-2003)

| Product Matrix | Dye Detected | Concentration Range (mg/kg) |

|---|---|---|

| Chilli Powder | This compound | 2.8 - 3,500[12] |

| Spice Mixtures / Sauces | This compound | 0.7 - 170[12] |

| Chilli Powder | Sudan IV | 230[12] |

| Paprika Spice | Sudan IV | 380[12] |

Toxicology and Carcinogenicity

The primary health concern associated with Sudan dyes is their potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified this compound, II, III, and IV as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to inadequate evidence in humans but sufficient evidence in experimental animals.[6]

Mechanism of Action: Metabolic Activation

The genotoxicity of Sudan dyes is not caused by the parent molecule but by its metabolic products. The metabolic activation of this compound is a critical pathway leading to its carcinogenic effects. This process is primarily carried out in the liver by cytochrome P450 enzymes, particularly CYP1A1, and by peroxidases in extrahepatic tissues like the bladder.[6]

The metabolism involves two main routes:

-

Reductive Cleavage : The azo bond is broken down (azo-reduction), producing aniline and 1-amino-2-naphthol.[5]

-

Oxidative Metabolism : This is the primary activation pathway. CYP enzymes oxidize this compound, leading to the formation of a highly reactive electrophile, the benzenediaminophenyl diazonium ion (BDI) .[5][6] This ion can then covalently bind to DNA, forming DNA adducts. The major adduct identified is 8-(phenylazo)guanine , which has been found in the liver DNA of rats exposed to this compound.[5] Peroxidase-mediated activation can also form radical species that attack DNA nucleobases.[6]

These DNA adducts can lead to mutations and DNA strand breaks, initiating the process of carcinogenesis.[6]

Experimental Protocols

Synthesis of this compound (1-phenylazo-2-naphthol)

The synthesis of this compound is a classic example of an azo coupling reaction, performed in two main stages: diazotization and coupling.[1][5]

Materials:

-

Aniline (phenylamine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Ethanol (for recrystallization)

-

Ice

-

Beakers, magnetic stirrer, Büchner funnel, filter paper

Procedure:

Step 1: Diazotization of Aniline

-

In a 100 mL beaker, dissolve a specific molar amount of freshly distilled aniline in a solution of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

In a separate beaker, prepare an aqueous solution of sodium nitrite (equimolar to aniline).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Continue stirring in the ice bath for 15 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride salt.

Step 2: Azo Coupling

-

In a separate 250 mL beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline 2-naphthol solution in an ice bath to below 5°C.

-

Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Step 1 to the cold 2-naphthol solution.

-

A bright orange-red precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the solid this compound precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold distilled water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified crystals, weigh them, and determine the melting point (literature value: ~131°C).[5]

References

- 1. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. Sudan 1 | Soundbite | RSC Education [edu.rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Molecular Modeling Study of the Genotoxicity of the this compound and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tmmedia.in [tmmedia.in]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

A Technical Deep Dive into the Solubility of Sudan I in Organic Solvents and Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sudan I, a synthetic lipophilic azo dye, in a range of organic solvents and its affinity for lipids. Understanding the solubility of this compound is critical for toxicological studies, method development for its detection in food and other matrices, and for professionals in drug development requiring an understanding of the behavior of lipophilic small molecules.

Core Principles of this compound Solubility

This compound, with the chemical formula C₁₆H₁₂N₂O, is a non-polar molecule, a characteristic that dictates its solubility behavior.[1][2] Its structure, featuring two aromatic rings linked by an azo group (-N=N-), makes it inherently hydrophobic and thus readily soluble in non-polar organic solvents and lipids, while being practically insoluble in water.[1][3][4] The lipophilic nature of this compound is a key factor in its toxicological profile, as it facilitates its absorption and accumulation in fatty tissues.

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound has been determined in various organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperature at which these solubilities were measured is not always specified in the available literature, which can affect the precise values.

| Organic Solvent | Solubility (mol/L) | Solubility (g/L) |

| Trichloromethane | 1.49[5] | 370.04 |

| Dichloromethane | 0.57[5] | 141.52 |

| Toluene | 0.30[5] | 74.48 |

| Benzene | 0.17[5] | 42.21 |

| Acetonitrile | 0.04[5] | 9.93 |

| Ethanol | 0.02[5] | 4.97 |

| Methanol | 0.017[5] | 4.22 |

| Water (at 30 °C) | 0.002 | 0.5[1][6] |

Note: The gram per liter (g/L) values were calculated from the molar solubility using the molar mass of this compound (248.28 g/mol ).

Qualitative assessments indicate that this compound is also soluble in acetone, ether, and carbon disulfide. It is described as being slightly soluble in ethanol and easily soluble in oils and mineral oil.[1][7]

Solubility and Partitioning in Lipids

Experimental Protocols for Solubility Determination

The determination of this compound solubility typically involves two key stages: achieving a saturated solution and quantifying the concentration of the dissolved solute. The shake-flask method is a common and reliable technique for the first stage, while High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry are standard methods for the second.

Shake-Flask Method for Solubility Determination

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (organic solvent or lipid) in a sealed container, typically a glass flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant, controlled temperature for an extended period (often 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with this compound.

-

Phase Separation: After equilibration, the undissolved excess this compound is separated from the saturated solution. This is typically achieved by centrifugation or filtration through a fine-pored filter that does not interact with the solute.

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical method.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for determining the concentration of this compound in a saturated solution.

Methodology:

-

Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., acetonitrile or methanol).[10][11]

-

Calibration Curve: These standards are injected into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Sample Analysis: An accurately diluted aliquot of the saturated this compound solution (from the shake-flask experiment) is injected into the HPLC.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[12]

A typical HPLC method for this compound analysis would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, and detection is performed using a UV-Vis or diode array detector at the wavelength of maximum absorbance for this compound (around 476-480 nm).[12][13]

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a simpler and often faster method for concentration determination, based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Methodology:

-

Standard Preparation and Calibration: Similar to the HPLC method, a series of this compound standard solutions of known concentrations are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λₘₐₓ), which for this compound in ethanol is around 480 nm.[1] A calibration curve of absorbance versus concentration is then constructed.

-

Sample Measurement: The saturated solution from the shake-flask experiment is appropriately diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the λₘₐₓ.